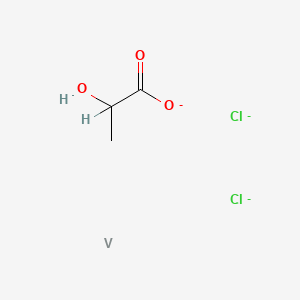
Vanadium dichlorolactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium dichlorolactate is a coordination compound that involves vanadium, a transition metal, and dichlorolactate, an organic ligand Vanadium compounds are known for their diverse oxidation states and catalytic properties, making them valuable in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vanadium dichlorolactate typically involves the reaction of vanadium precursors with dichlorolactate ligands under controlled conditions. One common method is the reaction of vanadium pentoxide (V₂O₅) with dichloroacetic acid in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using vanadium salts and dichloroacetic acid. The process requires precise control of temperature, pressure, and pH to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
Vanadium dichlorolactate undergoes various chemical reactions, including:
Oxidation: Vanadium in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like zinc or hydrazine.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as zinc and hydrazine are frequently used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) oxides, while reduction can produce vanadium(III) or vanadium(IV) complexes.
Scientific Research Applications
Vanadium dichlorolactate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a model for biological vanadium complexes.
Medicine: Research is ongoing into its potential as an antidiabetic agent and its effects on cancer cells.
Industry: It is used in the production of specialty chemicals and materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of vanadium dichlorolactate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzymes like protein tyrosine phosphatases, which play a role in cellular signaling pathways. This inhibition can modulate various biological processes, including glucose metabolism and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Vanadyl sulfate: Another vanadium compound with antidiabetic properties.
Vanadium pentoxide: Used as a catalyst in industrial processes.
Vanadium acetylacetonate: Known for its catalytic activity in organic synthesis.
Uniqueness
Vanadium dichlorolactate is unique due to its specific ligand environment, which can influence its reactivity and biological activity. The presence of dichlorolactate ligands can enhance its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
102482-04-2 |
|---|---|
Molecular Formula |
C3H5Cl2O3V-3 |
Molecular Weight |
210.91 g/mol |
IUPAC Name |
2-hydroxypropanoate;vanadium;dichloride |
InChI |
InChI=1S/C3H6O3.2ClH.V/c1-2(4)3(5)6;;;/h2,4H,1H3,(H,5,6);2*1H;/p-3 |
InChI Key |
IPRDEABYQPZWTL-UHFFFAOYSA-K |
Canonical SMILES |
CC(C(=O)[O-])O.[Cl-].[Cl-].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















